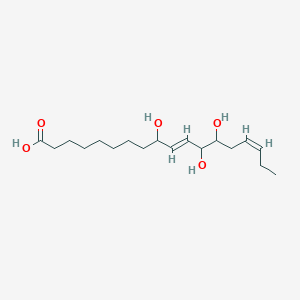
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is an organic compound belonging to the class of lineolic acids and derivatives. It is a polyunsaturated omega-6 fatty acid with 18 carbon atoms and two double bonds located at the 9- and 12-positions . This compound has been identified in various plant species, including Corchorus olitorius and Chaenomeles sinensis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of corchorifatty acid F typically involves the extraction from plant sources. Methanolic extracts of the aerial and radicular parts of plants like Coryphantha macromeris are analyzed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-PDA-HESI-Orbitrap-MS/MS) . The extraction process involves the use of methanol as a solvent, followed by chromatographic separation to isolate the compound.
Industrial Production Methods
Industrial production methods for corchorifatty acid F are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These methods would involve large-scale extraction using suitable solvents and advanced chromatographic techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of double bonds and hydroxyl groups in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize corchorifatty acid F, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reducing agents like lithium aluminum hydride can reduce the double bonds in corchorifatty acid F, resulting in saturated fatty acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated fatty acids, esters, and ethers. These products have various applications in chemical synthesis and industrial processes.
Applications De Recherche Scientifique
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid has several scientific research applications across different fields:
Mécanisme D'action
The mechanism of action of corchorifatty acid F involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of inflammatory cytokines such as nitric oxide in lipopolysaccharide-induced macrophage models . This anti-inflammatory effect is mediated through the inhibition of signaling pathways like NF-κB and MAPK. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes .
Comparaison Avec Des Composés Similaires
(10e,15z)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is similar to other lineolic acid derivatives, such as:
Linoleic acid: A polyunsaturated omega-6 fatty acid with two double bonds at the 9- and 12-positions.
Corchorifatty acid C: Another derivative of lineolic acid with similar biological activities.
Uniqueness
What sets corchorifatty acid F apart is its specific hydroxylation pattern, which contributes to its unique biological activities. Its anti-inflammatory and antioxidant properties are more pronounced compared to other similar compounds, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
95341-44-9 |
|---|---|
Formule moléculaire |
C18H32O5 |
Poids moléculaire |
328.4 |
Nom IUPAC |
(10E,15Z)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h3,7,13-17,19-21H,2,4-6,8-12H2,1H3,(H,22,23)/b7-3-,14-13+ |
Clé InChI |
MKYUCBXUUSZMQB-MKZMYESJSA-N |
SMILES |
CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
SMILES isomérique |
CC/C=C\CC(C(/C=C/C(CCCCCCCC(=O)O)O)O)O |
SMILES canonique |
CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















